Tri(2-thienyl)phosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

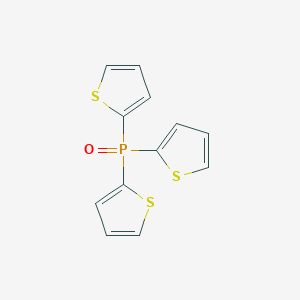

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-dithiophen-2-ylphosphorylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9OPS3/c13-14(10-4-1-7-15-10,11-5-2-8-16-11)12-6-3-9-17-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBJXDNWMXROFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)P(=O)(C2=CC=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9OPS3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322072 | |

| Record name | NSC400344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021-21-2 | |

| Record name | NSC400344 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC400344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tri(2-thienyl)phosphine Oxide from Elemental Phosphorus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(2-thienyl)phosphine oxide is a valuable organophosphorus compound with potential applications in catalysis, materials science, and medicinal chemistry. The thienyl moieties can influence the electronic properties and coordination behavior of the phosphorus center, making it an attractive ligand or building block. The synthesis of such compounds typically relies on phosphorus halides or secondary phosphine oxides as starting materials. However, the direct utilization of elemental phosphorus is a more atom-economical and environmentally benign approach, albeit a more challenging one. This guide details a proposed one-pot synthesis that leverages the reactivity of white phosphorus (P₄) to afford the target compound.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of elemental white phosphorus with 2-lithiothiophene, generated in situ from 2-bromothiophene, followed by an oxidative workup to yield this compound. This approach is analogous to the reported synthesis of tris[(5-chloro-2-thienyl)methyl]phosphine oxide from white phosphorus.

The overall reaction is as follows:

P₄ + 12 Br-C₄H₃S + 12 n-BuLi → 4 P(C₄H₃S)₃ + 12 LiBr + 12 n-BuH P(C₄H₃S)₃ + [O] → O=P(C₄H₃S)₃

A key challenge in this synthesis is the controlled reaction of the highly reactive and pyrophoric white phosphorus. The reaction must be carried out under a strictly inert atmosphere and with careful temperature management.

Logical Workflow for the Proposed Synthesis

An In-depth Technical Guide to the Chemical Structure and Bonding of Tri(2-thienyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of tri(2-thienyl)phosphine oxide, a molecule of significant interest in coordination chemistry and materials science. This document elucidates the key structural features, spectroscopic signatures, and electronic properties of the molecule. A detailed experimental protocol for its synthesis is provided, alongside a discussion of the nature of its key chemical bonds.

Introduction

This compound is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 2-thienyl rings. The presence of the electron-rich and polarizable thienyl groups, in conjunction with the highly polar phosphine oxide moiety, imparts unique electronic and coordination properties to the molecule. These characteristics make it a valuable ligand in catalysis and a building block for functional materials. Understanding its precise three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity and designing novel applications.

Chemical Structure and Spectroscopic Analysis

The chemical structure of this compound is defined by a tetrahedral phosphorus center. The molecule's connectivity and electronic environment are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Phosphorus-31 (³¹P) NMR spectroscopy are powerful tools for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum in CDCl₃ displays characteristic signals for the protons on the thienyl rings. The chemical shifts and coupling constants provide information about the electronic environment and connectivity of the hydrogen atoms.[1]

-

³¹P NMR: The ³¹P NMR spectrum shows a single resonance, indicative of a single phosphorus environment. The chemical shift is characteristic of a pentavalent phosphorus atom in a phosphine oxide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the key functional groups, particularly the phosphorus-oxygen double bond (P=O). The spectrum is characterized by a strong absorption band corresponding to the P=O stretching vibration. The frequency of this band is sensitive to the electronic effects of the substituents on the phosphorus atom.

Structural Parameters and Bonding

Molecular Geometry

The phosphorus atom in this compound adopts a distorted tetrahedral geometry. The C-P-C and O=P-C bond angles are expected to deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk of the thienyl groups and the nature of the P=O double bond.

Bond Lengths and Angles

The table below presents a comparison of key bond lengths for triphenylphosphine oxide and a gold(I) chloride complex of tri(2-thienyl)phosphine. This data provides a reasonable estimation of the expected bond lengths in this compound.

| Parameter | Triphenylphosphine Oxide | [AuCl(P(2-thienyl)₃)] | Expected for this compound |

| P=O Bond Length (Å) | ~1.48 | N/A | ~1.48 |

| P-C Bond Length (Å) | ~1.80 | ~1.81 | ~1.81 |

| C-P-C Bond Angle (°) | ~106 | ~105 | ~105-107 |

| O=P-C Bond Angle (°) | ~112 | N/A | ~111-113 |

Data for triphenylphosphine oxide and [AuCl(P(2-thienyl)₃)] are derived from crystallographic studies.

The Nature of the P=O and P-C Bonds

The phosphorus-oxygen bond in this compound is best described as a resonance hybrid of a double bond and a semipolar single bond (P⁺-O⁻). This results in a bond that is shorter and stronger than a P-O single bond. The significant polarity of this bond is a defining feature of phosphine oxides.

The phosphorus-carbon bonds are covalent single bonds. The interaction between the phosphorus atom and the sulfur-containing thienyl rings influences the electronic properties of the molecule. The electron-donating nature of the thienyl groups can affect the electron density at the phosphorus center and, consequently, the strength and polarity of the P=O bond.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the corresponding phosphine, tri(2-thienyl)phosphine.

Materials and Reagents

-

Tri(2-thienyl)phosphine

-

Hydrogen peroxide (30% aqueous solution)

-

Acetone

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

Procedure

-

Dissolution: Dissolve tri(2-thienyl)phosphine in acetone in a round-bottom flask.

-

Oxidation: Cool the solution in an ice bath and add a 30% aqueous solution of hydrogen peroxide dropwise with stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, remove the acetone under reduced pressure. Extract the aqueous residue with dichloromethane.

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent in vacuo to yield the crude product.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain a crystalline solid.

Characterization

Confirm the identity and purity of the synthesized this compound using the spectroscopic methods described in Section 2 (NMR and IR), as well as mass spectrometry and melting point analysis.

Logical Workflow and Diagrams

Synthesis Workflow

The synthesis of this compound follows a straightforward oxidation process.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. While a definitive crystal structure remains to be reported, a comprehensive understanding of its molecular geometry, bonding, and electronic properties can be achieved through a combination of spectroscopic analysis and comparison with related, well-characterized compounds. The provided synthetic protocol offers a reliable method for the preparation of this versatile molecule, paving the way for its further application in research and development.

References

Physical and chemical properties of Tri(2-thienyl)phosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(2-thienyl)phosphine oxide is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 2-thienyl rings. As a member of the tertiary phosphine oxide family, this molecule holds potential interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the sulfur-containing thiophene rings and the strong hydrogen-bond accepting capability of the phosphine oxide group. Phosphine oxides are recognized for their chemical stability and their ability to modulate the physicochemical properties of parent molecules, such as solubility and metabolic stability, making them valuable functional groups in the design of new therapeutic agents.[1]

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with experimental protocols for its synthesis and purification.

Physical and Chemical Properties

Identifiers and Molecular Properties

| Property | This compound | Tri(2-thienyl)phosphine | Triphenylphosphine oxide |

| CAS Number | 1021-21-2[2] | 24171-89-9[3] | 791-28-6[4] |

| Molecular Formula | C₁₂H₉OPS₃[2] | C₁₂H₉PS₃[3] | C₁₈H₁₅OP[4] |

| Molecular Weight | 296.4 g/mol [2] | 280.36 g/mol [3] | 278.28 g/mol [5] |

| Canonical SMILES | C1=CSC(=C1)P(=O)(C2=CC=CS2)C3=CC=CS3[2] | C1=CC(=P(C2=CC=CS2)C3=CC=CS3)SC1[6] | C1=CC=C(C=C1)P(=O)(C2=CC=C2)C3=CC=C3 |

| InChIKey | OKBJXDNWMXROFT-UHFFFAOYSA-N | KUCPTMZJPDVWJL-UHFFFAOYSA-N[7] | FIQMHBFVRAXMOP-UHFFFAOYSA-N[8] |

Physical Properties

Specific experimental data for the melting and boiling points of this compound are not widely reported. The data for its precursor and a common analog are presented below for estimation purposes.

| Property | This compound | Tri(2-thienyl)phosphine | Triphenylphosphine oxide |

| Melting Point | Data not available | 25 °C[3] | 150-157 °C[5] |

| Boiling Point | Data not available | 205 °C at 2 mmHg[3] | 360 °C[5] |

| Appearance | Solid (predicted) | White, amber or dark green powder or solid[3] | White crystalline solid[4] |

Solubility

Detailed solubility studies for this compound are not available. However, based on the properties of analogous compounds like Triphenylphosphine oxide, it is expected to be soluble in polar organic solvents and sparingly soluble in water.

| Solvent | Solubility of Triphenylphosphine oxide |

| Ethanol | ~20 mg/mL[4] |

| DMSO | ~3 mg/mL[4] |

| Dimethylformamide (DMF) | ~3 mg/mL[4] |

| Water | Sparingly soluble[4] |

| Hexane | Poorly soluble[8] |

| Diethyl ether (cold) | Poorly soluble[8] |

Spectroscopic Data

References to the ¹H NMR spectrum of this compound are available, confirming its structural characterization.[9] While a comprehensive public database of its spectra is not available, typical spectroscopic characteristics for aryl phosphine oxides are well-documented.

| Spectroscopy | This compound | General Characteristics for Aryl Phosphine Oxides |

| ¹H NMR | Spectrum available[9] | Complex aromatic multiplets. |

| ¹³C NMR | Data not available | Aromatic signals with C-P coupling. The carbon attached to phosphorus shows a large coupling constant. |

| ³¹P NMR | Data not available | A single resonance, typically in the range of δ 20-40 ppm. |

| FT-IR | Data not available | A strong P=O stretching vibration is typically observed in the region of 1140-1200 cm⁻¹. |

| Mass Spectrometry | Data not available | The molecular ion peak is expected, along with fragmentation patterns corresponding to the loss of thienyl and other fragments. |

Chemical Reactivity

Tertiary phosphine oxides are generally stable compounds. The reactivity of this compound is expected to be influenced by the electron-rich nature of the thienyl rings and the polarity of the P=O bond.

One of the key reactions of phosphine oxides is their participation as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction . Although this typically involves phosphonates, related phosphine oxides can be used to generate ylides for olefination reactions. Research has shown that tertiary phosphine oxides containing 5-chloro-2-thienyl groups can react with aldehydes like benzaldehyde in the presence of a strong base to form alkenes.[10] This suggests that this compound could be a substrate for similar transformations.

The phosphine oxide functionality itself can act as a ligand in coordination chemistry, binding to metal centers through the oxygen atom.[11]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of triarylphosphine oxides is the oxidation of the corresponding triarylphosphine.[11] The following is a general protocol adapted from literature procedures for the synthesis of this compound from Tri(2-thienyl)phosphine.

Reaction:

Materials:

-

Tri(2-thienyl)phosphine

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane (or another suitable solvent like acetone)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Dissolve Tri(2-thienyl)phosphine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy (the signal for the phosphine will decrease while the signal for the phosphine oxide appears at a downfield shift).

-

Once the reaction is complete, quench any excess hydrogen peroxide by adding a small amount of a reducing agent, such as aqueous sodium sulfite solution, until a test with peroxide indicator strips is negative.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound can be purified by column chromatography or recrystallization. A general procedure for the purification of tertiary phosphine oxides is outlined below, which can be adapted for this specific compound.

Procedure:

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

-

Recrystallization:

-

If a suitable solvent system is identified, dissolve the crude product in a minimum amount of a hot solvent in which the phosphine oxide has high solubility.

-

Slowly cool the solution to allow for the formation of crystals.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Applications in Drug Development

The phosphine oxide moiety is increasingly being recognized as a valuable functional group in drug design.[1] Its key advantages include:

-

Strong Hydrogen-Bond Acceptor: The P=O group is a potent hydrogen-bond acceptor, which can facilitate interactions with biological targets such as enzymes and receptors.[1]

-

Improved Physicochemical Properties: Incorporation of a phosphine oxide group can enhance the aqueous solubility and reduce the lipophilicity of a drug candidate, which can lead to improved pharmacokinetic profiles.[1]

-

Metabolic Stability: Phosphine oxides are generally resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[1]

-

Chemical Stability: The P=O bond is highly stable, making the phosphine oxide group robust under various chemical conditions.[1]

While there are no specific drugs in development that contain the this compound core, its properties make it an interesting scaffold for the synthesis of novel compounds for biological screening. The thienyl groups can be further functionalized to explore structure-activity relationships.

Visualizations

As no specific signaling pathways involving this compound have been identified, a diagram illustrating a key experimental workflow is provided below.

Caption: Synthesis and Purification Workflow for this compound.

Conclusion

This compound is a compound with potential utility in various fields of chemical research, particularly in medicinal chemistry and materials science. While comprehensive experimental data on its physical properties are currently limited, its synthesis and general reactivity can be inferred from established organophosphorus chemistry. The unique combination of the phosphine oxide group and the thienyl moieties makes it a promising scaffold for further investigation and development. As research in this area progresses, a more detailed understanding of its properties and applications is anticipated.

References

- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. cymitquimica.com [cymitquimica.com]

- 7. TRIS(2-THIENYL)PHOSPHINE(24171-89-9) 1H NMR spectrum [chemicalbook.com]

- 8. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 9. This compound(1021-21-2) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Phosphine oxides - Wikipedia [en.wikipedia.org]

Tri(2-thienyl)phosphine Oxide: A Technical Guide for Researchers

CAS Number: 1021-21-2[1][2][3] Molecular Formula: C₁₂H₉OPS₃[2][3]

This technical guide provides an in-depth overview of Tri(2-thienyl)phosphine oxide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and related fields. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides a framework for its potential synthesis, reactivity, and applications based on the broader class of triaryl phosphine oxides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental settings.

| Property | Value | Reference |

| CAS Number | 1021-21-2 | [1][2][3] |

| Molecular Formula | C₁₂H₉OPS₃ | [2][3] |

| Molecular Weight | 296.37 g/mol | [2] |

| Melting Point | 129 °C | [3] |

| Boiling Point | 495.2 °C at 760 mmHg | [3] |

| Density | 1.43 g/cm³ | [3] |

| Refractive Index | 1.671 | [3] |

| Flash Point | 253.3 °C | [3] |

Synthesis and Reactivity

Potential Synthetic Workflow:

Caption: A potential workflow for the synthesis of this compound via oxidation.

The reactivity of phosphine oxides is a subject of considerable interest. For instance, some phosphine oxides can participate in reactions like the Wittig-Horner reaction, which is a valuable tool in organic synthesis for the formation of alkenes. However, specific studies detailing the reactivity profile of this compound are needed.

Potential Applications in Drug Development

Phosphine oxides are increasingly recognized for their potential in medicinal chemistry. They can act as bioisosteres for other functional groups, such as amides and sulfones, and their incorporation into drug candidates can modulate key physicochemical properties.

Key Advantages of Phosphine Oxides in Drug Design:

| Feature | Implication in Drug Development |

| Hydrogen Bond Acceptor | Can form strong hydrogen bonds with biological targets, potentially improving binding affinity and selectivity. |

| Improved Solubility | The polar nature of the P=O bond can enhance the aqueous solubility of a drug molecule, which is often a critical parameter for bioavailability. |

| Metabolic Stability | Phosphine oxides are generally stable to metabolic degradation, which can lead to improved pharmacokinetic profiles. |

| Modulation of Lipophilicity | The introduction of a phosphine oxide moiety can alter the lipophilicity of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. |

While no specific biological activities or signaling pathway involvements have been reported for this compound in the available literature, its structural features suggest that it could be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential in various disease areas.

Logical Relationship for Investigating Therapeutic Potential

The following diagram outlines a logical workflow for the preliminary investigation of the therapeutic potential of this compound.

Caption: A logical workflow for assessing the therapeutic potential of a novel compound.

Conclusion

This compound is a compound with established chemical identity but limited characterization in the scientific literature regarding its synthesis, reactivity, and biological applications. The information presented in this guide, based on the broader class of triaryl phosphine oxides, suggests that it holds potential as a valuable tool in medicinal chemistry and materials science. Further experimental investigation is crucial to unlock the full potential of this molecule and to provide the detailed protocols and quantitative data required for its effective utilization in research and development.

References

In-Depth Technical Guide: 1H and 31P NMR Spectral Analysis of Tri(2-thienyl)phosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tri(2-thienyl)phosphine oxide and its Spectroscopic Characterization

This compound is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 2-thienyl rings. As a derivative of Tri(2-thienyl)phosphine, a versatile ligand in catalysis and materials science, the oxide is an important compound for understanding reaction mechanisms and potential applications in its own right. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. ¹H NMR provides information on the proton environment of the thienyl rings, while ³¹P NMR offers a direct probe of the chemical environment of the phosphorus nucleus.

Predicted NMR Spectral Data

The following tables present the expected format and type of data for the ¹H and ³¹P NMR spectra of this compound. The exact chemical shifts (δ) and coupling constants (J) are placeholders and would be determined experimentally.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | [Expected downfield] | dd | ³J(PH) = value, ³J(HH) = value | 3H |

| H3 | [Expected intermediate] | dd | ³J(PH) = value, ⁴J(HH) = value | 3H |

| H4 | [Expected upfield] | t | ³J(HH) = value, ⁴J(PH) = value | 3H |

Note: The protons on the three equivalent thienyl rings are labeled as H3, H4, and H5, starting from the carbon adjacent to the sulfur atom and moving towards the phosphorus-bound carbon.

Table 2: Predicted ³¹P NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ³¹P | [Expected value] | s |

Note: The ³¹P NMR spectrum is expected to show a single peak (singlet, s) due to the absence of coupling to other phosphorus nuclei, assuming a proton-decoupled spectrum.

Experimental Protocols

A general experimental protocol for obtaining high-quality ¹H and ³¹P NMR spectra of this compound is outlined below.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For precise ¹H NMR chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) is typically used (δ = 0.00 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used (δ = 0.0 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

3.2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

³¹P NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: A wider spectral width may be necessary, for instance, -50 to 150 ppm, to ensure the signal is captured.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 64-128 scans or more may be needed depending on the concentration and spectrometer sensitivity.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and the expected proton coupling patterns in the ¹H NMR spectrum.

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

Caption: Expected proton-proton and phosphorus-proton coupling pathways in a 2-thienyl ring of this compound.

Conclusion

This technical guide provides a framework for the ¹H and ³¹P NMR analysis of this compound. While specific, experimentally-derived spectral data is not currently available in the public domain, the provided tables, protocols, and diagrams offer a robust starting point for researchers and scientists. The outlined methodologies and expected spectral patterns will aid in the successful characterization of this compound and contribute to a deeper understanding of its chemical properties. The provided workflows can be adapted for the analysis of other similar phosphine oxide compounds.

Unveiling the Structural Landscape of Tri(2-thienyl)phosphine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of Tri(2-thienyl)phosphine oxide. While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, this document outlines the standard experimental protocols for its synthesis and characterization. Furthermore, it presents a detailed crystal structure analysis of the closely related and well-studied analogue, Triphenylphosphine oxide, to offer valuable comparative insights into the molecular geometry and packing of arylated phosphine oxides.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the oxidation of its precursor, Tri(2-thienyl)phosphine. This reaction is typically high-yielding and can be achieved using various oxidizing agents.

Experimental Protocol: Oxidation of Tri(2-thienyl)phosphine

This protocol is a general procedure and may require optimization based on specific laboratory conditions and desired purity.

Materials:

-

Tri(2-thienyl)phosphine

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane (or another suitable organic solvent)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve Tri(2-thienyl)phosphine in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.

-

Oxidation: While stirring at room temperature, slowly add a slight excess of 30% aqueous hydrogen peroxide to the solution. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is completely consumed.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Spectroscopic Characterization

While crystallographic data is elusive, this compound can be characterized using various spectroscopic techniques. ChemicalBook provides access to ¹H NMR, IR, and mass spectrometry data for this compound.[1] These spectra are crucial for confirming the identity and purity of the synthesized product.

Crystal Structure Analysis: A Comparative Study with Triphenylphosphine Oxide

Given the absence of a published crystal structure for this compound, we present a detailed analysis of Triphenylphosphine oxide as a structural analogue. The crystal structure of Triphenylphosphine oxide has been determined and provides a reliable model for understanding the fundamental structural features of triarylphosphine oxides.

Crystallographic Data for Triphenylphosphine Oxide

The crystal structure of triphenylphosphine oxide has been determined by three-dimensional X-ray diffraction data.[2]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₅OP |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 29.120 Å, b = 9.143 Å, c = 11.252 Å |

| Z | 8 |

| R-factor | 7.8% |

Selected Bond Lengths and Angles for Triphenylphosphine Oxide[2]

| Bond | Length (Å) | Angle | Degrees (°) |

| P–O | 1.46 | O–P–C (mean) | ~112.5 |

| P–C (mean) | 1.76 | C–P–C (mean) | ~106.4 |

The P–O bond length of 1.46 Å is notably short, indicating a significant double bond character. The geometry around the phosphorus atom is a distorted tetrahedron.

Experimental Protocol: Single-Crystal X-ray Diffraction of Triphenylphosphine Oxide

The following is a generalized protocol for obtaining a single-crystal X-ray structure, based on the study of triphenylphosphine oxide.[2]

-

Crystal Growth: Grow single crystals of Triphenylphosphine oxide suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a selected crystal on a goniometer head of a diffractometer. Collect diffraction data at a controlled temperature using a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model using full-matrix least-squares methods against the diffraction data.

Visualizations

To aid in the understanding of the molecular structure and experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Electronic Properties of Tri(2-thienyl)phosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of Tri(2-thienyl)phosphine oxide, a molecule of significant interest in materials science and catalysis. This document collates available data on its synthesis, electrochemical behavior, and photophysical characteristics. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further research and application.

Introduction

This compound is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 2-thienyl groups. The presence of the electron-rich thiophene rings, coupled with the polar phosphine oxide group, imparts unique electronic and optical properties to the molecule. These characteristics make it a promising candidate for applications in organic electronics, such as in organic light-emitting diodes (OLEDs), and as a ligand in catalysis. Understanding the fundamental electronic properties of this compound is crucial for its rational design and implementation in various advanced materials and chemical processes.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is through the oxidation of its precursor, Tri(2-thienyl)phosphine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tri(2-thienyl)phosphine

-

Hydrogen peroxide (30% aqueous solution)

-

Acetone

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Dissolve Tri(2-thienyl)phosphine in acetone in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Extract the resulting residue with dichloromethane.

-

Wash the organic layer with deionized water to remove any unreacted hydrogen peroxide.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the dichloromethane under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

Electronic Properties

The electronic properties of this compound are primarily determined by the interplay between the electron-donating thiophene rings and the electron-withdrawing phosphine oxide group. This section details the electrochemical and photophysical properties of the molecule.

Electrochemical Properties

Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of this compound, providing insights into the energy levels of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Electrochemical Data for this compound (Illustrative)

| Parameter | Value (V vs. Fc/Fc+) |

| Oxidation Onset (Eox, onset) | Data Not Available |

| Reduction Onset (Ered, onset) | Data Not Available |

| HOMO Energy Level (eV) | Calculated from Eox, onset |

| LUMO Energy Level (eV) | Calculated from Ered, onset |

| Electrochemical Band Gap (eV) | Calculated from HOMO-LUMO |

Apparatus and Materials:

-

Potentiostat

-

Three-electrode cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire)

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous, deoxygenated solvent such as dichloromethane or acetonitrile)

-

This compound sample

-

Ferrocene (as an internal standard)

Procedure:

-

Prepare a solution of the supporting electrolyte in the chosen solvent.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

-

Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

-

Record a background voltammogram of the electrolyte solution.

-

Add the this compound sample to the solution to a known concentration (typically in the millimolar range).

-

Record the cyclic voltammogram by scanning the potential over the desired range.

-

After recording the sample's voltammogram, add ferrocene to the solution and record another voltammogram to determine the Fc/Fc+ redox potential.

-

Determine the onset of oxidation and reduction potentials from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = -[Eox, onset (V vs. Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered, onset (V vs. Fc/Fc+) + 4.8]

-

Cyclic Voltammetry Workflow:

Photophysical Properties

The photophysical properties of this compound, including its absorption and emission characteristics, are investigated using UV-Vis and fluorescence spectroscopy.

Table 2: Photophysical Data for this compound (Illustrative)

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Dichloromethane | Data Not Available | Data Not Available | Data Not Available |

| Toluene | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available | Data Not Available |

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvents (e.g., dichloromethane, toluene, acetonitrile)

-

This compound sample

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)

Procedure:

UV-Vis Absorption Spectroscopy:

-

Prepare a dilute solution of this compound in the desired spectroscopic grade solvent. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0.

-

Record the absorption spectrum against a solvent blank over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorption (λmax).

Fluorescence Spectroscopy:

-

Using the same solution prepared for UV-Vis analysis (or a more dilute solution if necessary to avoid inner filter effects), excite the sample at its absorption maximum (λmax).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λem).

-

To determine the fluorescence quantum yield (Φ), measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield under the same experimental conditions (excitation wavelength, slit widths). The quantum yield can be calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Spectroscopy Measurement Relationship:

Computational Studies

While specific computational studies on the electronic properties of this compound are not extensively reported, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting and understanding its electronic structure and optical properties. Such calculations can provide valuable information on:

-

Optimized molecular geometry

-

HOMO and LUMO energy levels and their spatial distribution

-

The theoretical absorption and emission spectra

-

The nature of electronic transitions

A typical computational workflow would involve geometry optimization followed by frequency calculations to confirm a true minimum, and then single-point energy calculations and TD-DFT calculations to obtain the electronic and optical properties.

Applications and Future Outlook

The unique electronic properties of this compound make it a promising material for a variety of applications. Its potential as a host material or electron transport layer in OLEDs warrants further investigation. The combination of the electron-rich thiophene units and the polar phosphine oxide group could lead to materials with high triplet energies and good charge transport characteristics. In the field of catalysis, it can act as a ligand for transition metals, where its electronic and steric properties can be tuned to influence the catalytic activity and selectivity of the metal center.

Future research should focus on the detailed experimental characterization of this compound to populate the data tables presented in this guide. A systematic study of the structure-property relationships by synthesizing and characterizing derivatives with different substituents on the thiophene rings would provide deeper insights into how to tailor its electronic properties for specific applications. Furthermore, comprehensive computational modeling will be invaluable in guiding these synthetic efforts and in providing a more profound understanding of the underlying electronic phenomena.

Solubility and stability of Tri(2-thienyl)phosphine oxide in organic solvents

An In-depth Technical Guide to the Solubility and Stability of Tri(2-thienyl)phosphine Oxide in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 2-thienyl groups. The presence of the polar phosphine oxide group is expected to influence its solubility and stability profile. Generally, phosphine oxides are known to be polar functional groups, which often leads to high solubility and metabolic stability.[1][2] The thienyl groups, containing sulfur heteroatoms, also contribute to the electronic and steric properties of the molecule.[3]

Solubility Determination in Organic Solvents

The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, catalysis, and formulation. Several methods can be employed to determine solubility, ranging from simple qualitative assessments to precise quantitative measurements.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed by observing the dissolution of a small, weighed amount of the compound in a specific volume of solvent at a controlled temperature.

Quantitative Solubility Determination

For precise solubility data, several analytical methods can be utilized. The equilibrium solubility method is a common and reliable technique.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Method | Reference |

| No specific quantitative data found in the searched literature. |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound in an organic solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Analysis of Solute Concentration:

-

Quantify the concentration of this compound in the filtered solution using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable column and mobile phase to separate and quantify the compound.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, create a calibration curve to determine the concentration based on absorbance.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the filtered solution and weigh the remaining solid residue.

-

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., g/L or mg/mL) at the specified temperature.

-

Caption: Experimental workflow for determining equilibrium solubility.

Stability Assessment in Organic Solvents

The stability of this compound in organic solvents is crucial for its storage, handling, and use in chemical reactions. Stability studies typically involve subjecting the compound to various stress conditions over time and monitoring for degradation.

Table 2: Stability Data for this compound in Organic Solvents

| Solvent | Condition | Time | Degradation (%) | Degradation Products | Reference |

| No specific stability data found in the searched literature. |

Experimental Protocol: Stability Assessment

This protocol describes a general procedure for evaluating the stability of this compound in a given organic solvent.

-

Sample Preparation:

-

Prepare solutions of this compound of a known concentration in the selected organic solvent(s).

-

Dispense the solutions into multiple sealed vials for analysis at different time points.

-

-

Storage Conditions:

-

Store the vials under controlled conditions. These may include:

-

Elevated Temperature: To assess thermal stability.

-

Exposure to Light: To evaluate photostability (in amber vials for control).

-

Presence of Water: To test for hydrolytic stability.

-

Presence of Oxidizing Agents: To determine oxidative stability.

-

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.

-

Analyze the sample using a stability-indicating analytical method, typically HPLC, to:

-

Quantify the remaining concentration of this compound.

-

Detect and potentially identify any degradation products.

-

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

-

Determine the degradation rate and identify the degradation pathway if possible.

-

Caption: General workflow for assessing chemical stability.

Factors Influencing Solubility and Stability

Several factors can influence the solubility and stability of this compound in organic solvents:

-

Solvent Polarity: The polarity of the solvent will play a significant role in the solubility of the polar phosphine oxide.

-

Temperature: Solubility is generally temperature-dependent.

-

Presence of Contaminants: Water, acids, bases, or metal ions can potentially catalyze degradation reactions.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation, particularly for the related phosphine. While phosphine oxides are generally stable to oxidation, the thienyl rings may be susceptible under certain conditions.

Conclusion and Recommendations

While specific experimental data on the solubility and stability of this compound is currently limited, the established methodologies presented in this guide provide a robust framework for its characterization. It is recommended that researchers and drug development professionals perform the described solubility and stability studies using a range of pharmaceutically and synthetically relevant organic solvents to generate the necessary data for their specific applications. This will ensure the reliable use of this compound in further research and development activities.

References

An In-depth Technical Guide to the Oxidation of Tri(2-thienyl)phosphine to its Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the oxidation of tri(2-thienyl)phosphine to its corresponding oxide. This transformation is a fundamental reaction in organophosphorus chemistry, yielding a product with distinct electronic and coordination properties relevant to various applications, including catalysis and materials science. This document details established experimental protocols, presents quantitative data, and offers visual representations of the chemical processes.

Introduction

Tri(2-thienyl)phosphine is an organophosphorus compound featuring three thienyl groups attached to a central phosphorus atom. Its unique electronic and steric properties make it a valuable ligand in coordination chemistry and a precursor in the synthesis of more complex molecules. The oxidation of the phosphorus(III) center to a phosphorus(V) oxide significantly alters the compound's reactivity, polarity, and coordinating ability. Tri(2-thienyl)phosphine oxide finds utility as a ligand in catalysis and as a building block in the development of novel materials.

This guide will focus on two primary, reliable methods for the oxidation of tri(2-thienyl)phosphine:

-

Oxidation with Hydrogen Peroxide: A classic and efficient method for phosphine oxidation.

-

Surface-Assisted Air Oxidation on Activated Carbon: A greener and milder alternative that utilizes atmospheric oxygen.

Properties of Reactant and Product

A summary of the key physical and spectroscopic properties of tri(2-thienyl)phosphine and this compound is presented below for easy reference.

| Property | Tri(2-thienyl)phosphine | This compound |

| Molecular Formula | C₁₂H₉PS₃ | C₁₂H₉OPS₃ |

| Molecular Weight | 280.36 g/mol | 296.36 g/mol |

| Appearance | White to off-white solid or powder | White to off-white solid |

| CAS Number | 24171-89-9 | 1021-21-2 |

| ¹H NMR | Spectral data available[1] | Spectral data available[2] |

| ³¹P NMR | Spectral data available[3] | Spectral data available |

| IR Spectrum | Spectral data available[3] | Spectral data available[2] |

| Mass Spectrum | Spectral data available[3] | Spectral data available[2] |

Experimental Protocols

Detailed methodologies for the two recommended oxidation procedures are provided below.

Method 1: Oxidation with Hydrogen Peroxide

This method is a widely used and generally high-yielding procedure for the oxidation of tertiary phosphines. The reaction is typically fast and clean.

Reaction Scheme:

References

An In-depth Technical Guide on the Basic Reactivity of Tri(2-thienyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(2-thienyl)phosphine oxide, a tertiary phosphine oxide featuring three thiophene rings attached to a central phosphorus atom, is a compound of growing interest in various fields of chemistry. Its unique electronic and structural properties, derived from the electron-rich thienyl moieties, make it a versatile building block and ligand in organic synthesis, materials science, and coordination chemistry. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, structural features, and characteristic reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of this intriguing molecule.

Physicochemical Properties

A summary of the key physicochemical properties of Tri(2-thienyl)phosphine and its oxide is presented in the table below, offering a comparative overview of these related compounds.

| Property | Tri(2-thienyl)phosphine | This compound |

| Molecular Formula | C₁₂H₉PS₃ | C₁₂H₉OPS₃ |

| Molecular Weight | 280.36 g/mol [1] | 296.36 g/mol |

| Appearance | White or colorless to orange to green powder, lump, or clear liquid | Not explicitly found, but likely a solid |

| Melting Point | 29-30 °C[2] | Not explicitly found |

| Boiling Point | 205 °C / 2 mmHg | Not explicitly found |

| Solubility | Insoluble in water[2] | Not explicitly found |

Synthesis of this compound

The primary and most straightforward method for the synthesis of this compound is through the oxidation of its precursor, Tri(2-thienyl)phosphine.

Experimental Protocol: Oxidation of Tri(2-thienyl)phosphine

Materials:

-

Tri(2-thienyl)phosphine

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane (or another suitable organic solvent)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve Tri(2-thienyl)phosphine in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 30% aqueous hydrogen peroxide to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or ³¹P NMR is recommended).

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove any unreacted hydrogen peroxide.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization from an appropriate solvent system.

Note: This is a general procedure for the oxidation of tertiary phosphines.[3] Specific reaction conditions for the oxidation of Tri(2-thienyl)phosphine may need to be optimized.

Oxidation of Tri(2-thienyl)phosphine.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

| Spectroscopic Data | Tri(2-thienyl)phosphine | This compound |

| ¹H NMR | Spectral data available[4] | Spectral data available[5] |

| ³¹P NMR | Spectral data available[1] | Not explicitly found |

| IR Spectroscopy | Spectral data available[1] | Not explicitly found, but the P=O stretch is a characteristic band for phosphine oxides.[6] |

Core Reactivity

The reactivity of this compound is primarily dictated by the presence of the phosphoryl group (P=O) and the three thienyl rings. The P=O bond is highly polar, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This polarity governs much of its chemical behavior.

Basicity and Coordination Chemistry

The oxygen atom of the phosphoryl group possesses lone pairs of electrons and can act as a Lewis base, coordinating to a variety of metal centers. This property allows this compound to function as a ligand in coordination chemistry, forming stable complexes with transition metals.[7] The coordination typically occurs through the oxygen atom. The electronic properties of the thienyl rings can influence the donor strength of the phosphoryl oxygen.

Coordination of the Phosphine Oxide.

Reactivity of the Thienyl Rings

The thiophene rings in this compound are susceptible to electrophilic substitution reactions, a characteristic feature of electron-rich aromatic systems. However, the reactivity of the rings may be influenced by the electron-withdrawing nature of the phosphoryl group.

Reactivity towards Nucleophiles and Bases

The phosphorus atom in this compound, being electron-deficient, is a potential site for nucleophilic attack, although this is less common than reactions at the phosphoryl oxygen. Strong bases, such as organolithium reagents, can deprotonate the α-carbon of the thienyl rings, generating a carbanion that can then react with various electrophiles. This reactivity opens avenues for further functionalization of the molecule.

Conclusion

This compound is a molecule with a rich and varied reactivity profile. Its synthesis via the oxidation of the corresponding phosphine is straightforward. The presence of the polar phosphoryl group and the electron-rich thienyl rings provides multiple sites for chemical transformations, including coordination to metals, electrophilic substitution on the rings, and reactions with strong nucleophiles. This versatility makes this compound a valuable tool for chemists in academia and industry, with potential applications in catalysis, materials science, and the development of novel therapeutic agents. Further exploration of its reactivity is likely to uncover even more exciting applications in the future.

References

- 1. Tris(2-thienyl)phosphine | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24171-89-9 CAS MSDS (TRIS(2-THIENYL)PHOSPHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 4. TRIS(2-THIENYL)PHOSPHINE(24171-89-9) 1H NMR [m.chemicalbook.com]

- 5. This compound(1021-21-2) 1H NMR spectrum [chemicalbook.com]

- 6. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]

Methodological & Application

Tri(2-thienyl)phosphine Oxide: A Versatile Ligand in Coordination Chemistry

Abstract

Tri(2-thienyl)phosphine oxide ((C₄H₃S)₃PO, TTOPO) is emerging as a compelling ligand in coordination chemistry. Its unique electronic and steric properties, derived from the presence of three thiophene rings, make it a valuable tool for the synthesis of novel metal complexes with potential applications in catalysis, materials science, and drug development. This document provides a comprehensive overview of TTOPO, including its synthesis, coordination behavior with various metals, and detailed protocols for its application, aimed at researchers, scientists, and professionals in drug development.

Introduction

Phosphine oxides are a class of organophosphorus compounds that act as hard Lewis bases, readily coordinating to metal centers through the oxygen atom.[1] The electronic properties of the phosphine oxide can be tuned by the nature of the organic substituents attached to the phosphorus atom. The incorporation of heteroaromatic rings, such as thiophene, can significantly influence the ligand's coordination properties and the catalytic activity of its metal complexes. This compound, in particular, offers a unique combination of a hard donor oxygen atom and the electron-rich thiophene moieties, which can engage in non-covalent interactions and influence the stability and reactivity of the resulting coordination compounds.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor Tri(2-thienyl)phosphine, followed by its oxidation.

Experimental Protocol: Synthesis of Tri(2-thienyl)phosphine

This protocol is adapted from procedures for the synthesis of related triarylphosphines.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Phosphorus trichloride (PCl₃)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings (3.5 equivalents) and anhydrous diethyl ether.

-

Slowly add a solution of 2-bromothiophene (3.2 equivalents) in anhydrous diethyl ether to the magnesium suspension. The reaction mixture is typically stirred until the magnesium is consumed, indicating the formation of the Grignard reagent, 2-thienylmagnesium bromide.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Cool the mixture to room temperature and quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield crude Tri(2-thienyl)phosphine.

-

The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tri(2-thienyl)phosphine

-

Hydrogen peroxide (30% solution)

-

Acetone

Procedure:

-

Dissolve Tri(2-thienyl)phosphine in acetone.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring. The reaction is typically exothermic.

-

After the addition is complete, continue stirring at room temperature for a few hours to ensure complete oxidation.

-

The product, this compound, can be isolated by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Tri(2-thienyl)phosphine | C₁₂H₉PS₃ | 280.36 | White to off-white solid |

| This compound | C₁₂H₉OPS₃ | 296.36 | White crystalline solid |

Spectroscopic Data:

-

Tri(2-thienyl)phosphine:

-

¹H NMR and ¹³C NMR spectra show characteristic signals for the thienyl groups.

-

³¹P NMR spectrum exhibits a single resonance characteristic of a triarylphosphine.

-

-

This compound:

-

¹H NMR and ¹³C NMR spectra are consistent with the oxidized structure.

-

³¹P NMR spectrum shows a downfield shift compared to the parent phosphine, which is indicative of the formation of the phosphine oxide.[2]

-

IR spectroscopy shows a strong absorption band corresponding to the P=O stretching vibration.

-

Coordination Chemistry

This compound acts as a monodentate ligand, coordinating to metal ions through the phosphoryl oxygen atom. The coordination of the phosphine oxide to a metal center typically results in a slight elongation of the P=O bond, which can be observed by IR spectroscopy and X-ray crystallography.[1]

Lanthanide Complexes

This compound and its derivatives have been shown to form stable complexes with lanthanide ions. The stoichiometry and coordination geometry of these complexes can vary depending on the lanthanide ion and the counter-anion present.

A related ligand, diphenyl(2-thienyl)phosphine oxide, has been used to synthesize a series of lanthanide nitrate and triflate complexes.[3] The nitrate complexes typically exhibit a 1:3 metal-to-ligand ratio with a nine-coordinate lanthanide ion, where the nitrate ions also act as bidentate ligands.[3] In contrast, the triflate complexes can form six-coordinate octahedral structures.[3]

Experimental Protocol: Synthesis of a Lanthanide Nitrate Complex with a Phosphine Oxide Ligand

This protocol is adapted from the synthesis of lanthanide complexes with diphenyl(2-thienyl)phosphine oxide.[3]

Materials:

-

This compound

-

A hydrated lanthanide(III) nitrate (e.g., Eu(NO₃)₃·6H₂O)

-

Anhydrous ethanol

Procedure:

-

Dissolve the hydrated lanthanide(III) nitrate in anhydrous ethanol.

-

In a separate flask, dissolve this compound (3 equivalents) in anhydrous ethanol.

-

Slowly add the ligand solution to the lanthanide salt solution with stirring.

-

The reaction mixture is typically stirred at room temperature for several hours.

-

The resulting complex may precipitate from the solution or can be isolated by slow evaporation of the solvent.

-

The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Structural Data of a Representative Lanthanide Complex

The following table presents hypothetical but expected structural parameters for a lanthanide complex with this compound, based on data for analogous complexes.

| Complex | Metal Ion | Coordination Number | Geometry | Ln-O(P) Bond Length (Å) (expected) | P=O Bond Length (Å) (expected) |

| [Ln(TTOPO)₃(NO₃)₃] | Ln³⁺ | 9 | Distorted | 2.3 - 2.5 | 1.50 - 1.52 |

Applications in Catalysis

While the direct catalytic applications of this compound are not extensively documented, its precursor, Tri(2-thienyl)phosphine, has shown significant promise in palladium-catalyzed cross-coupling reactions. A zero-valent palladium complex with three Tri(2-thienyl)phosphine ligands, Pd(PTh₃)₃, has been demonstrated to be a superior catalyst compared to the commonly used Pd(PPh₃)₄ in Suzuki-Miyaura coupling reactions involving thiophene derivatives.[3][4] This suggests that in situ or intentional oxidation to the phosphine oxide could play a role in the catalytic cycle or that the phosphine oxide itself could be a viable ligand for such transformations.

Phosphine oxides, being air-stable, are often more practical to handle than their air-sensitive phosphine counterparts.[4] This has led to the exploration of secondary phosphine oxides as pre-ligands in palladium-catalyzed reactions like the Heck reaction.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Hypothetical, using TTOPO)

This protocol is a general guideline for a Suzuki-Miyaura coupling reaction that could be explored with a palladium complex of this compound.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (TTOPO)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., toluene, dioxane/water mixture)

Procedure:

-

In a reaction vessel, combine the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), base (2-3 equivalents), palladium(II) acetate (e.g., 1-2 mol%), and this compound (e.g., 2-4 mol%).

-

Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC or GC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Synthesis Workflow

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. Palladium(ii)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ims.ac.jp [ims.ac.jp]

- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

Applications of Tri(2-thienyl)phosphine and its Oxide in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(2-thienyl)phosphine and its corresponding oxide are organophosphorus compounds with significant potential in the field of catalysis. While tri(2-thienyl)phosphine has established itself as an effective ligand in various cross-coupling reactions, the catalytic applications of tri(2-thienyl)phosphine oxide are less explored but are of interest due to the general ability of phosphine oxides to act as stabilizing ligands in catalytic systems.[1][2][3] This document provides a detailed overview of the known catalytic applications of tri(2-thienyl)phosphine, supported by quantitative data and experimental protocols. Additionally, it discusses the broader role of phosphine oxides in catalysis, offering insights into the potential, yet underexplored, applications of this compound.

Tri(2-thienyl)phosphine in Catalysis

Tri(2-thienyl)phosphine is an electron-rich phosphine ligand that has demonstrated significant utility in transition metal-catalyzed reactions, particularly those involving palladium.[4][5] Its unique electronic and steric properties, derived from the three thienyl groups, make it a valuable ligand for facilitating challenging cross-coupling reactions.[5]

Key Applications

The primary application of tri(2-thienyl)phosphine in catalysis is as a ligand in Suzuki-Miyaura cross-coupling reactions . It has been shown to be particularly effective in the synthesis of thiophene-based conjugated polymers.[1][6] A zero-valent palladium complex bearing three tri(2-thienyl)phosphine ligands, Pd(PTh3)3, has been synthesized and shown to be superior to the more common Pd(PPh3)4 in catalyzing the Suzuki-Miyaura coupling of thiophene-based derivatives.[1]

Quantitative Data Summary

The following table summarizes the comparative catalytic performance of a palladium complex with tri(2-thienyl)phosphine ligands against a standard palladium catalyst in a Suzuki-Miyaura coupling reaction.

| Catalyst Precursor | Reactants | Product | Yield (%) | Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |

| Pd(PTh3)3 | 2-bromo-5-hexylthiophene and 5-hexylthiophene-2-boronic acid pinacol ester | Poly(3-hexylthiophene) (P3HT) | 72 | 26,000 | 1.8 | [1] |

| Pd(PPh3)4 | 2-bromo-5-hexylthiophene and 5-hexylthiophene-2-boronic acid pinacol ester | Poly(3-hexylthiophene) (P3HT) | 45 | 15,000 | 2.1 | [1] |

Experimental Protocols

Synthesis of Tris[tri(2-thienyl)phosphine]palladium(0) (Pd(PTh3)3)

Materials:

-

PdCl2

-

Tri(2-thienyl)phosphine (PTh3)

-

Hydrazine hydrate (85%)

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Nitrogen gas

Procedure:

-

A mixture of PdCl2 (0.177 g, 1.0 mmol) and tri(2-thienyl)phosphine (0.925 g, 3.3 mmol) in 20 mL of ethanol is stirred under a nitrogen atmosphere.

-

To this suspension, 10 mL of a hydrazine hydrate solution (85%) is added dropwise.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

The resulting precipitate is collected by filtration, washed with deionized water, and then with ethanol.

-

The crude product is dissolved in a minimal amount of warm DMSO and recrystallized by the slow addition of ethanol to yield the purified Pd(PTh3)3 complex.

General Protocol for Suzuki-Miyaura Polycondensation of 3-hexyl-5-iodothiophene-2-boronic pinacol ester

Materials:

-

3-hexyl-5-iodothiophene-2-boronic pinacol ester

-

Pd(PTh3)3 catalyst precursor

-

Potassium carbonate (K2CO3)

-

Toluene

-

Deionized water

-

Nitrogen gas

Procedure:

-

A mixture of 3-hexyl-5-iodothiophene-2-boronic pinacol ester (1.0 mmol), Pd(PTh3)3 (0.02 mmol, 2 mol %), and K2CO3 (2.0 mmol) is placed in a Schlenk tube.

-

The tube is evacuated and backfilled with nitrogen three times.

-

Degassed toluene (5 mL) and deionized water (1 mL) are added via syringe.

-

The reaction mixture is stirred at 90 °C for 48 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the mixture is poured into methanol.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

The Role of Phosphine Oxides in Catalysis